Cas no 1805579-17-2 (5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid)

5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid is a versatile pyridine derivative with a reactive bromomethyl group and a difluoromethyl substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both cyano and acetic acid functionalities enhances its utility in further derivatization, enabling the construction of complex heterocyclic frameworks. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target molecules. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and bioactive compounds. Its well-defined structure and reactivity profile ensure consistent performance in cross-coupling and nucleophilic substitution reactions.
5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid structure
1805579-17-2 structure
Product Name:5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid
CAS No:1805579-17-2
MF:C10H7BrF2N2O2
MW:305.075588464737
CID:4880506
Update Time:2025-08-05

5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid
    • Inchi: 1S/C10H7BrF2N2O2/c11-2-5-4-15-9(10(12)13)6(1-8(16)17)7(5)3-14/h4,10H,1-2H2,(H,16,17)
    • InChI Key: CSTBDMCSNICNQR-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(F)F)C(CC(=O)O)=C1C#N

Computed Properties

  • Exact Mass: 303.96590 g/mol
  • Monoisotopic Mass: 303.96590 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74
  • Molecular Weight: 305.08

5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037879-250mg
5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid
1805579-17-2 95%
250mg
$950.60 2022-04-01
Alichem
A029037879-500mg
5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid
1805579-17-2 95%
500mg
$1,685.00 2022-04-01
Alichem
A029037879-1g
5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid
1805579-17-2 95%
1g
$2,808.15 2022-04-01

Additional information on 5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid

5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic Acid: A Comprehensive Overview

The compound 5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid, with CAS No. 1805579-17-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, agricultural science, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromomethyl group at position 5, a cyano group at position 4, a difluoromethyl group at position 2, and an acetic acid moiety at position 3. These substituents contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibacterial agents and cancer therapeutic agents. The presence of the cyano group and bromomethyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity. Moreover, the difluoromethyl group introduces fluorine into the molecule, which is known to enhance pharmacokinetic properties such as bioavailability and stability.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The introduction of the bromomethyl group is typically achieved via alkylation reactions, while the cyano and difluoromethyl groups can be incorporated during the synthesis of the pyridine ring. The acetic acid moiety is introduced in the final step to complete the structure. This synthesis pathway has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.

The compound's chemical stability has been extensively studied under various conditions. It exhibits good thermal stability up to 150°C and is resistant to hydrolysis under neutral conditions. However, it can undergo decomposition in strongly acidic or basic environments, which limits its application in certain industrial processes. Researchers have also investigated its reactivity towards nucleophiles and electrophiles, revealing its potential as an intermediate in organic synthesis.

In agricultural applications, this compound has shown promise as a component in herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing eco-friendly agrochemicals. Recent field trials have demonstrated its effectiveness in controlling invasive plant species without significant adverse effects on non-target organisms.

From a materials science perspective, this compound has been explored for its potential in polymer chemistry. Its ability to form stable covalent bonds with other monomers makes it a valuable building block for synthesizing high-performance polymers with tailored properties. Applications include the development of biodegradable plastics and advanced coatings with improved durability.

In conclusion, 5-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key compound for future innovations in chemistry and related fields.

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